molecular formula C25H40Br2N2 B14279745 1-Pentadecyl-2,2'-bipyridin-1-ium dibromide CAS No. 154356-48-6

1-Pentadecyl-2,2'-bipyridin-1-ium dibromide

Cat. No.: B14279745
CAS No.: 154356-48-6
M. Wt: 528.4 g/mol
InChI Key: UCYZXMRBBQYMPY-UHFFFAOYSA-M
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Description

1-Pentadecyl-2,2’-bipyridin-1-ium dibromide is a chemical compound that belongs to the bipyridinium family. Bipyridinium compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of 1-Pentadecyl-2,2’-bipyridin-1-ium dibromide, which includes a long alkyl chain, makes it particularly interesting for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pentadecyl-2,2’-bipyridin-1-ium dibromide typically involves the quaternization of 2,2’-bipyridine with a long-chain alkyl halide, such as pentadecyl bromide. The reaction is usually carried out in an organic solvent under reflux conditions to ensure complete conversion. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of 1-Pentadecyl-2,2’-bipyridin-1-ium dibromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Pentadecyl-2,2’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Pentadecyl-2,2’-bipyridin-1-ium dibromide involves its interaction with molecular targets through electrostatic and hydrophobic interactions. The long alkyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the bipyridinium core can undergo redox reactions, which are crucial for its electrochromic properties .

Comparison with Similar Compounds

Similar Compounds

    1,1’-Dimethyl-4,4’-bipyridinium dichloride (Paraquat): Known for its herbicidal properties.

    1,1’-Diethyl-2,2’-bipyridinium dibromide (Diquat): Used as a herbicide and desiccant.

Uniqueness

1-Pentadecyl-2,2’-bipyridin-1-ium dibromide is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and enhances its ability to interact with lipid membranes. This structural feature differentiates it from other bipyridinium compounds and expands its range of applications .

Properties

CAS No.

154356-48-6

Molecular Formula

C25H40Br2N2

Molecular Weight

528.4 g/mol

IUPAC Name

1-pentadecyl-2-pyridin-1-ium-2-ylpyridin-1-ium;dibromide

InChI

InChI=1S/C25H39N2.2BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-22-27-23-18-15-20-25(27)24-19-14-16-21-26-24;;/h14-16,18-21,23H,2-13,17,22H2,1H3;2*1H/q+1;;/p-1

InChI Key

UCYZXMRBBQYMPY-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCC[N+]1=CC=CC=C1C2=CC=CC=[NH+]2.[Br-].[Br-]

Origin of Product

United States

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